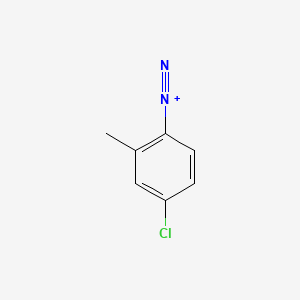

4-Chloro-2-methylbenzenediazonium

Descripción general

Descripción

4-Chloro-2-methylbenzenediazonium, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClN2+ and its molecular weight is 153.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Production

4-Chloro-2-methylbenzenediazonium is extensively used in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely employed in textile and paper industries due to their vibrant colors and stability.

- Azo Coupling Reaction : The diazonium ion acts as an electrophile in electrophilic aromatic substitution reactions, allowing it to couple with activated aromatic compounds to form azo dyes. This reaction can be summarized as follows:

Where represents the aromatic compound.

Histological Staining

This compound is utilized as a chromogenic substrate in immunohistochemistry, particularly for staining tissues to visualize specific proteins. For instance, it has been employed as a chromogen for PTEN expression analysis in melanoma studies, where it facilitated the detection of protein localization through colorimetric changes.

- Case Study : In a study assessing PTEN expression in melanoma, this compound was used alongside other chromogens to evaluate tumor characteristics and patient survival rates. The results indicated significant correlations between PTEN expression levels and clinical outcomes .

Biological Research

Research has shown that derivatives of this compound exhibit potential antimicrobial properties against various bacteria and fungi. Its ability to modify biomolecules through interactions with nucleophiles such as amino acids and proteins opens avenues for therapeutic applications.

- Biological Activity : The compound's interactions can lead to alterations in cellular functions, making it relevant in toxicological studies and drug development.

Análisis De Reacciones Químicas

Formation of Diazonium Salts

Arenediazonium salts like 4-chloro-2-methylbenzenediazonium are synthesized from aromatic amines via diazotization . This process involves treating an aromatic amine with nitrous acid () or sodium nitrite () in the presence of a strong acid such as hydrochloric acid ( at low temperatures (0-5°C) . The nitrous acid is generated in situ from sodium nitrite and .

where Ar represents an aromatic ring, and X is a counterion such as chloride .

Mechanism of Formation:

-

Formation of the nitrosonium ion: Nitrous acid is protonated and loses water to form the nitrosonium ion (), a strong electrophile .

-

Formation of the diazonium ion: The aromatic amine attacks the nitrosonium ion, forming a new N-N bond. Proton transfers and reorganization of the pi bonding framework, accompanied by the expulsion of water, lead to the formation of the diazonium ion .

Sandmeyer and Related Reactions

Diazonium salts can be transformed through treatment with copper(I) compounds. These transformations are called Sandmeyer reactions .

where X can be a chloride, bromide, cyanide, or other nucleophiles .

Schiemann Reaction

The diazonium salt can undergo a Schiemann reaction to introduce fluorine. This involves exchanging the counterion with tetrafluoroborate () by treating the diazonium salt with tetrafluoroboric acid (). Upon heating, fluorine acts as a nucleophile, displacing and releasing boron trifluoride () .

Reduction to Arenes

Diazonium salts can be reduced to arenes by treatment with hypophosphorous acid () . This reaction replaces the diazonium group with a hydrogen atom .

Diazo Coupling

Diazonium salts can undergo diazo coupling reactions with electron-rich aromatic compounds such as phenols and anilines . This electrophilic aromatic substitution reaction forms azo compounds, which are often used as dyes .

Anionarylation

Arenediazonium salts react with unsaturated compounds in the presence of various anions, leading to anionarylation products. For example, the reaction of arenediazonium tetrafluoroborates with buta-1,3-diene in a water-acetone mixture in the presence of formic acid results in a mixture of products, including acetoxyarylation products .

Propiedades

IUPAC Name |

4-chloro-2-methylbenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGKQVJZDWHQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872274 | |

| Record name | C.I. Azoic Diazo Component 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-08-8 | |

| Record name | Fast Red TR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast red TA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.